molecular formula C21H26N2O2S2 B1348806 Thioridazine disulfoxide CAS No. 53926-89-9

Thioridazine disulfoxide

Cat. No.: B1348806
CAS No.: 53926-89-9
M. Wt: 402.6 g/mol
InChI Key: DWOCAVXFXSJKQE-UHFFFAOYSA-N
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Description

Thioridazine disulfoxide is a metabolite of thioridazine, a first-generation antipsychotic drug belonging to the phenothiazine class. Thioridazine was primarily used to treat schizophrenia and other psychotic disorders but was withdrawn from the market due to severe cardiac side effects. This compound retains some pharmacological activity and has been studied for its potential therapeutic effects and chemical properties.

Mechanism of Action

Target of Action

Thioridazine, a phenothiazine antipsychotic, primarily targets dopaminergic D1 and D2 receptors in the brain . It also blocks alpha-adrenergic effects and depresses the release of hypothalamic and hypophyseal hormones . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Thioridazine interacts with its targets by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction results in the depression of the reticular activating system, affecting basal metabolism, body temperature, wakefulness, and vasomotor tone .

Biochemical Pathways

Thioridazine affects several biochemical pathways. It inhibits the cell wall signaling pathway (CWI) in certain fungi, hampering the production of major structural polysaccharides of the fungal cell wall . It also requires calcium influx to induce cell death in certain types of leukemia . Furthermore, it has been shown to modify cytoskeleton dynamics, triggering calcium overload and toxic reactive oxygen species accumulation .

Pharmacokinetics

Thioridazine’s pharmacokinetic properties include incomplete bioavailability and hepatic metabolism, at least partly mediated by CYP2D6 . It has an elimination half-life of 21-24 hours and is excreted in the feces . These properties impact the drug’s bioavailability and its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of Thioridazine’s action include changes in cell wall composition in certain fungi and induction of cell death in certain types of leukemia . It also causes significant membrane expansion due to its interaction with lipid membranes .

Action Environment

Environmental factors can influence Thioridazine’s action. For instance, laser irradiation has been shown to enhance its antimicrobial activity against Gram-positive bacteria . The drug’s accumulation in selected body tissues, a distinctive feature of the phenothiazine drug family, can also influence its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Thioridazine disulfoxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, specifically CYP2D6, which is involved in its metabolic conversion . This compound also interacts with dopamine receptors, particularly D1 and D2 receptors, which are crucial in the regulation of neurotransmission . These interactions influence the compound’s pharmacological effects and its role in biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving dopamine receptors . By blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors, this compound affects neurotransmission and can alter gene expression and cellular metabolism . Additionally, it has been observed to induce endoplasmic reticulum stress and autophagy in certain cancer cells, leading to immunogenic cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which leads to the inhibition of dopamine-mediated neurotransmission . It also affects alpha-adrenergic receptors and depresses the release of hypothalamic and hypophyseal hormones . These interactions result in changes in gene expression and cellular function, contributing to its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions but can degrade over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit the growth of certain pathogens and reduce cellular proliferation . At higher doses, this compound can exhibit toxic effects, including cardiotoxicity and neurotoxicity . These dosage-dependent effects are crucial for understanding the therapeutic and adverse effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes such as CYP2D6 . The compound undergoes further metabolism to form other metabolites, including mesoridazine and sulforidazine . These metabolic pathways influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall biological activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins . These factors determine its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can induce stress responses and affect cellular metabolism . Post-translational modifications and targeting signals direct this compound to specific compartments, influencing its biochemical and pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioridazine disulfoxide is typically synthesized through the oxidation of thioridazine. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, often at room temperature or slightly elevated temperatures, to ensure complete oxidation.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Thioridazine disulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can revert this compound back to thioridazine or its sulfoxide intermediates.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or halides under mild to moderate conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thioridazine and sulfoxide intermediates.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Thioridazine disulfoxide has been explored in various scientific research fields:

    Chemistry: Studied for its unique chemical properties and reactivity, providing insights into the behavior of phenothiazine derivatives.

    Biology: Investigated for its potential effects on cellular processes and its interaction with biological molecules.

    Medicine: Although thioridazine was withdrawn, its metabolites, including this compound, are studied for potential therapeutic applications, particularly in neuropharmacology.

    Industry: Used as a reference compound in the development of new antipsychotic drugs and in the study of drug metabolism.

Comparison with Similar Compounds

    Thioridazine: The parent compound, used as an antipsychotic.

    Mesoridazine: Another metabolite of thioridazine with similar pharmacological properties.

    Chlorpromazine: Another phenothiazine antipsychotic with a similar mechanism of action but different side effect profile.

Uniqueness: Thioridazine disulfoxide is unique due to its specific oxidation state and the resulting chemical properties. Its distinct pharmacokinetic and pharmacodynamic profile differentiates it from other phenothiazine derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)27(25)21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOCAVXFXSJKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023873
Record name Thioridazine disulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53926-89-9
Record name Thioridazine disulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053926899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioridazine disulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIORIDAZINE DISULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB94QP0ZHW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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